Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone
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Overview
Description
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone is a complex organic compound with a unique structure that includes an ethoxy group, a phenylcyclohexylidene moiety, and an aminooxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone typically involves the reaction of 4-phenylcyclohexanone with ethoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy group or the phenylcyclohexylidene moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
Scientific Research Applications
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone can be compared with other similar compounds, such as:
4-Phenylcyclohexanone: A precursor in the synthesis of the target compound, with similar structural features.
Ethoxyamine: Another precursor that contributes the ethoxy group to the final product.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene moieties but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
920743-04-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl [(4-phenylcyclohexylidene)amino] carbonate |
InChI |
InChI=1S/C15H19NO3/c1-2-18-15(17)19-16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
SFVWKMDYQHRSFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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